REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[CH2:3][CH:4]1[CH2:8][CH2:7][N:6](CC2C=CC=CC=2)[CH2:5]1.[H][H]>[Pd].CO>[CH3:1][N:2]([CH3:16])[CH2:3][CH:4]1[CH2:8][CH2:7][NH:6][CH2:5]1
|
Name
|
N,N-dimethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CN(CC1CN(CC1)CC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
were shaken at a pressure of 55.1 psi
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 16.8 hours the catalyst was filtered
|
Duration
|
16.8 h
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC1CNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |